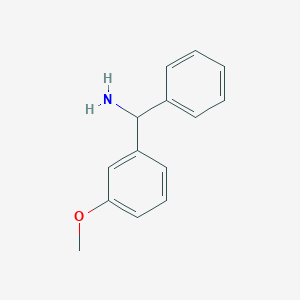

3-Methoxybenzhydrylamine

Descripción

3-Methoxybenzhydrylamine (CAS: 752924-21-3) is a secondary amine featuring a benzhydryl core (two phenyl groups attached to a central carbon) with a methoxy (-OCH₃) substituent at the 3-position of one phenyl ring and an amine (-NH₂) group at the benzhydryl carbon. Its molecular formula is C₁₄H₁₅NO, and it is commercially available with a purity of ≥95% . This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly as a precursor for bioactive molecules or catalysts due to its rigid aromatic structure and functional versatility.

Propiedades

IUPAC Name |

(3-methoxyphenyl)-phenylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10,14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDXQEPVXSQPEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752924-21-3 | |

| Record name | (3-methoxyphenyl)(phenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs of 3-Methoxybenzhydrylamine, highlighting differences in functional groups, molecular frameworks, and applications:

Key Comparative Insights

Aromatic Substitution Patterns

- Methoxy vs. The hydrochloride salt form enhances aqueous solubility .

- Methylenedioxy vs. Methoxy : The methylenedioxy group in [15205-27-3] creates a fused oxygenated ring, a hallmark of psychoactive phenethylamines (e.g., MDA analogs), whereas methoxy derivatives are more commonly associated with metabolic stability in drug design .

Ring Systems and Reactivity

- Azetidine Derivatives : Compounds like [133891-52-8] and [1189735-08-7] incorporate a strained 4-membered azetidine ring, which can enhance reactivity in ring-opening reactions or serve as a conformational constraint in drug candidates .

- Benzhydryl Core : The benzhydryl moiety in this compound provides steric hindrance and rigidity, advantageous for stabilizing transition states in catalysis or modulating pharmacokinetic properties .

Functional Group Contributions

- Amidine vs. Amine : The amidine group in [57075-83-9] offers hydrogen-bonding capabilities and charge distribution, making it suitable for targeting enzymes like serine proteases, unlike the primary amine in this compound .

- Salt Forms : Hydrochloride salts (e.g., [104566-43-0], [15205-27-3]) improve crystallinity and solubility, critical for formulation in drug development .

Research and Application Context

- Drug Development : this compound’s benzhydryl structure is leveraged in designing dopamine receptor ligands or kinase inhibitors, whereas azetidine derivatives are explored for their bioactivity in neurological targets .

- Psychoactive Compounds: Methylenedioxy analogs ([15205-27-3]) are studied for their serotoninergic effects, contrasting with the non-psychoactive applications of methoxy-substituted amines .

- Synthetic Utility : Amidines ([57075-83-9]) and benzyloxy derivatives ([104566-43-0]) serve as intermediates in heterocyclic synthesis, highlighting the role of functional group choice in directing reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.